molecular formula C11H13ClN2O3 B11813904 2-(3-Hydroxy-propyl)-1H-benzoimidazole-5-carboxylic acid hydrochloride

2-(3-Hydroxy-propyl)-1H-benzoimidazole-5-carboxylic acid hydrochloride

Cat. No.: B11813904
M. Wt: 256.68 g/mol
InChI Key: DZCASZLVWYFNHE-UHFFFAOYSA-N
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Description

2-(3-Hydroxy-propyl)-1H-benzoimidazole-5-carboxylic acid hydrochloride is a synthetic organic compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Hydroxy-propyl)-1H-benzoimidazole-5-carboxylic acid hydrochloride typically involves the following steps:

    Formation of the benzimidazole core: This can be achieved through the condensation of o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.

    Introduction of the hydroxypropyl group: This step involves the alkylation of the benzimidazole core with 3-chloropropanol in the presence of a base such as potassium carbonate.

    Hydrochloride formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(3-Hydroxy-propyl)-1H-benzoimidazole-5-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The benzimidazole core can be reduced under specific conditions to yield a dihydrobenzimidazole derivative.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxypropyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be employed under basic conditions.

Major Products

    Oxidation: 2-(3-Carboxy-propyl)-1H-benzoimidazole-5-carboxylic acid.

    Reduction: 2-(3-Hydroxy-propyl)-1,2-dihydro-1H-benzoimidazole-5-carboxylic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3-Hydroxy-propyl)-1H-benzoimidazole-5-carboxylic acid hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 2-(3-Hydroxy-propyl)-1H-benzoimidazole-5-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The benzimidazole core is known to bind to various enzymes and receptors, modulating their activity. The hydroxypropyl group may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Hydroxy-propyl)-1H-benzoimidazole-5-carboxylic acid: The free acid form of the compound.

    2-(3-Hydroxy-propyl)-1H-benzoimidazole: Lacks the carboxylic acid group.

    1H-benzoimidazole-5-carboxylic acid: Lacks the hydroxypropyl group.

Uniqueness

2-(3-Hydroxy-propyl)-1H-benzoimidazole-5-carboxylic acid hydrochloride is unique due to the presence of both the hydroxypropyl and carboxylic acid groups, which confer distinct chemical and biological properties. The hydrochloride salt form enhances its solubility and stability, making it more suitable for various applications.

Properties

Molecular Formula

C11H13ClN2O3

Molecular Weight

256.68 g/mol

IUPAC Name

2-(3-hydroxypropyl)-3H-benzimidazole-5-carboxylic acid;hydrochloride

InChI

InChI=1S/C11H12N2O3.ClH/c14-5-1-2-10-12-8-4-3-7(11(15)16)6-9(8)13-10;/h3-4,6,14H,1-2,5H2,(H,12,13)(H,15,16);1H

InChI Key

DZCASZLVWYFNHE-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)NC(=N2)CCCO.Cl

Origin of Product

United States

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